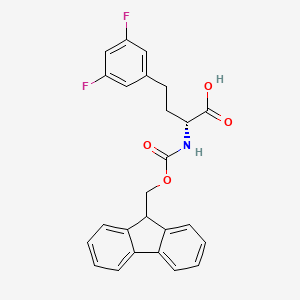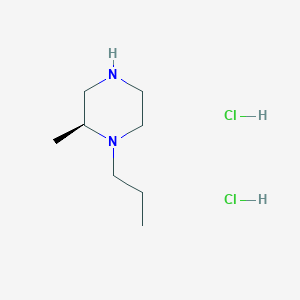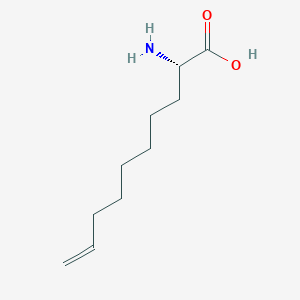
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of bromine and chlorine atoms on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. This compound is used primarily in peptide synthesis and proteomics research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine typically involves multiple steps:
Bromination and Chlorination: The phenylalanine derivative undergoes bromination and chlorination to introduce the bromine and chlorine atoms on the phenyl ring.
Fmoc Protection: The amino group of the phenylalanine is protected using the Fmoc group. This step is crucial for preventing unwanted reactions during peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large quantities of phenylalanine derivatives are subjected to bromination and chlorination under controlled conditions.
Fmoc Protection in Bulk: The Fmoc protection step is scaled up to handle industrial quantities, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine has several applications in scientific research:
Peptide Synthesis:
Proteomics Research: The compound is utilized in the study of protein structures and functions.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.
Industrial Applications: It is employed in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the compound can interact with various molecular targets, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Fmoc-5-bromo-2-chloro-L-phenylalanine: Similar in structure but with different positioning of the bromine and chlorine atoms.
Fmoc-3-bromo-L-phenylalanine: Lacks the chlorine atom, making it less versatile in certain reactions.
Uniqueness
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is unique due to the specific positioning of the bromine and chlorine atoms, which allows for selective reactions and modifications. This makes it a valuable tool in peptide synthesis and other research applications .
Propiedades
IUPAC Name |
(2S)-3-(3-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOXHKMTKKZJPZ-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8097756.png)







![(2S,4R)-N-((S)-2-(tert-Butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecan-1-oyl)-4-hydroxy-1-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8097808.png)

